pKa Differentiation Across Trifluoro Regioisomers
The α-amino pKa of methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate is predicted at 6.12±0.10, compared to 5.96±0.10 for both the 2,4,5-trifluoro isomer (CAS 1703962-96-2) and the 2,3,4-trifluoro isomer (CAS 1703840-07-6) . The 3,4,5-substitution pattern, with fluorines occupying all positions meta and para to the α-carbon attachment point, results in a measurably higher amine basicity (ΔpKa ≈ +0.16) compared to isomers bearing an ortho-fluorine. This difference, though modest in absolute magnitude, shifts the fraction of protonated amine at pH 7.4 from approximately 5.4% (2,4,5-isomer) to approximately 4.8% (3,4,5-isomer), affecting chromatographic retention, extraction behavior, and reactivity in pH-sensitive coupling chemistry .
| Evidence Dimension | Predicted α-amino pKa (acidic dissociation constant of the conjugate acid) |
|---|---|
| Target Compound Data | pKa = 6.12 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2,4,5-isomer (CAS 1703962-96-2): pKa = 5.96 ± 0.10; 2,3,4-isomer (CAS 1703840-07-6): pKa = 5.96 ± 0.10 |
| Quantified Difference | ΔpKa = +0.16 (3,4,5- vs. 2,4,5- and 2,3,4-isomers) |
| Conditions | Predicted values from ChemicalBook database; computational estimation method not specified by database |
Why This Matters
The ~0.16 unit higher pKa of the 3,4,5-isomer alters the protonation equilibrium at physiological and near-physiological pH ranges, which directly affects salt formation, solubility-pH profiles, and the efficiency of amine-reactive conjugation chemistry in downstream synthetic applications.
- [1] Morgenthaler M, Schweizer E, Hoffmann-Röder A, et al. Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. 2007;2(8):1100-1115. Establishes the relevance of small pKa differences in amine-containing drug candidates. View Source
